4-(Ethyl-1-13C)benzoic acid

Catalog No.
S1937948
CAS No.
286367-70-2
M.F
C9H10O2
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Ethyl-1-13C)benzoic acid

CAS Number

286367-70-2

Product Name

4-(Ethyl-1-13C)benzoic acid

IUPAC Name

4-(113C)ethylbenzoic acid

Molecular Formula

C9H10O2

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)/i2+1

InChI Key

ZQVKTHRQIXSMGY-VQEHIDDOSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)O

Isomeric SMILES

C[13CH2]C1=CC=C(C=C1)C(=O)O

4-(Ethyl-1-13C)benzoic acid is a substituted benzoic acid where the ethyl group is labeled with the carbon-13 isotope. Its molecular formula is C9H10O2C_9H_{10}O_2, and its structural formula can be represented as CH3CH2C6H4COOHCH_3CH_2C_6H_4COOH. This compound is notable for its isotopic labeling, which makes it valuable in various analytical applications, particularly in studies involving metabolic pathways and environmental tracking.

Typical of carboxylic acids and aromatic compounds:

  • Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions. For example, using strong oxidizing agents can convert the ethyl group to a carboxylic acid, resulting in 4-(1-13C)benzoic acid.
  • Decarboxylation: Under high temperatures, 4-(Ethyl-1-13C)benzoic acid may decompose to yield benzene and carbon dioxide, a common reaction for benzoic acids .
  • Esterification: Reaction with alcohols can produce esters, such as ethyl 4-(ethyl-1-13C)benzoate, through a condensation reaction with the release of water .

The synthesis of 4-(Ethyl-1-13C)benzoic acid typically involves several steps:

  • Starting Material: The synthesis often begins with ethyl acetate labeled with carbon-13.
  • Reactions: The compound undergoes hydrolysis followed by decarboxylation or other functionalization reactions to introduce the benzoic acid moiety.
  • Purification: The product is purified through techniques such as chromatography to isolate the desired isotopically labeled compound .

4-(Ethyl-1-13C)benzoic acid finds applications in various fields:

  • Nuclear Magnetic Resonance Spectroscopy: Its isotopic labeling enhances the resolution and detail in NMR studies, making it useful for structural elucidation of complex molecules.
  • Metabolic Studies: It serves as a tracer in metabolic pathways to study the fate of carbon atoms in biological systems .
  • Analytical Chemistry: Used in mass spectrometry for quantifying compounds in environmental samples.

Several compounds share structural similarities with 4-(Ethyl-1-13C)benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzoic AcidNo ethyl groupCommonly used as a preservative
4-Methylbenzoic AcidMethyl group instead of ethylUsed in organic synthesis
4-Hydroxybenzoic AcidHydroxy group at para positionAntimicrobial properties
Ethyl BenzoateEster form of benzoic acidUsed as a flavoring agent
3-(Ethyl)benzoic AcidEthyl group at meta positionDifferent biological activity

The uniqueness of 4-(Ethyl-1-13C)benzoic acid lies in its isotopic labeling, which allows for detailed tracking and analysis that is not possible with non-labeled counterparts. This feature makes it particularly valuable in research settings focused on metabolic processes and environmental studies.

XLogP3

2.9

Wikipedia

4-(1-~13~C)Ethylbenzoic acid

Dates

Modify: 2023-08-16

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